molecular formula C9H12N2O2 B1311184 4,4-Dicyano-3-methyl-3-butenal dimethyl acetal CAS No. 410547-37-4

4,4-Dicyano-3-methyl-3-butenal dimethyl acetal

Cat. No.: B1311184
CAS No.: 410547-37-4
M. Wt: 180.2 g/mol
InChI Key: CTYBHSRNBNLRSA-UHFFFAOYSA-N
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Description

4,4-Dicyano-3-methyl-3-butenal dimethyl acetal is an organic compound with the molecular formula C9H12N2O2. It is characterized by the presence of two cyano groups and a dimethyl acetal functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4-Dicyano-3-methyl-3-butenal dimethyl acetal can be synthesized through the reaction of acetylacetaldehyde dimethyl acetal with malononitrile. The reaction typically involves the use of a strong acid catalyst and is carried out under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,4-Dicyano-3-methyl-3-butenal dimethyl acetal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the cyano groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethyl acetal group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like alcohols, amines, and thiols can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,4-Dicyano-3-methyl-3-butenal dimethyl acetal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4,4-Dicyano-3-methyl-3-butenal dimethyl acetal involves its reactivity with various nucleophiles and electrophiles. The cyano groups and the dimethyl acetal functional group play a crucial role in its chemical behavior. The compound can form intermediates that participate in further chemical transformations, leading to the formation of diverse products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Dicyano-3-methyl-3-butenal dimethyl acetal is unique due to its combination of cyano groups and a dimethyl acetal functional group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical reactions makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2-(4,4-dimethoxybutan-2-ylidene)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-7(8(5-10)6-11)4-9(12-2)13-3/h9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYBHSRNBNLRSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C#N)CC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50433107
Record name 4,4-dicyano-3-methyl-3-butenal dimethyl acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

410547-37-4
Record name 4,4-dicyano-3-methyl-3-butenal dimethyl acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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